

An In-depth Technical Guide to the Spectroscopic Data Interpretation of Kahalalide A

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Compound of Interest

Compound Name: *Kahalalide A*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data and interpretation for **Kahalalide A**, a cyclic depsipeptide of marine origin. The information presented herein is intended to support research and development efforts related to this class of bioactive compounds.

Introduction

Kahalalide A is a cyclic depsipeptide originally isolated from the marine mollusk *Elysia rufescens* and its algal diet, *Bryopsis* sp.[1]. It is a member of the kahalalide family of natural products, which have garnered significant interest due to their diverse biological activities. Notably, **Kahalalide A** has demonstrated antimycobacterial properties, inhibiting the growth of *Mycobacterium tuberculosis*[2]. Its structural complexity and biological activity make it a subject of interest for synthetic chemistry and drug discovery programs. This document summarizes the key spectroscopic data that form the basis of its structural elucidation and provides detailed experimental methodologies for its analysis.

Spectroscopic Data

The structure of **Kahalalide A** (C₄₆H₆₇N₇O₁₁) was elucidated through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy[1]. It is composed of two

threonine residues, one serine residue, two leucine residues, two phenylalanine residues, and a 2-methylbutyric acid moiety[1].

Mass Spectrometry

High-resolution mass spectrometry is a critical tool for determining the elemental composition and molecular weight of **Kahalalide A**. Tandem mass spectrometry (MS/MS) experiments can provide valuable sequence information by inducing fragmentation of the peptide backbone[3].

Parameter	Value	Method
Molecular Formula	C ₄₆ H ₆₇ N ₇ O ₁₁	High-Resolution Mass Spectrometry
Molecular Weight	894.06 g/mol	Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the detailed structural analysis of **Kahalalide A**, providing information on the chemical environment of each proton and carbon atom. The data presented below was acquired in acetonitrile-d₃ (CD₃CN).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for **Kahalalide A** in CD₃CN

Residue	Atom	¹³ C Chemical Shift (δc, ppm)	¹ H Chemical Shift (δH, ppm)	Multiplicity
Serine	Cα	55.2	4.50	m
	Cβ	62.5	3.85, 3.75	
	C=O	170.1	-	
Threonine-1	Cα	59.8	4.29	m
	Cβ	68.1	4.15	
	Cγ	20.1	1.21	
	C=O	171.5	-	
Leucine-1	Cα	53.1	4.40	m
	Cβ	41.5	1.65, 1.50	
	Cγ	25.0	1.60	
	Cδ1	23.2	0.95	
	Cδ2	21.8	0.89	
	C=O	172.5	-	
Phenylalanine-1	Cα	54.9	5.06	m
	Cβ	38.2	3.10, 2.95	
	Cγ (Ar)	137.9	-	
	Cδ (Ar)	130.0	7.27	
	Cε (Ar)	129.1	7.22	
	Cζ (Ar)	127.2	7.20	
	C=O	171.0	-	
Leucine-2	Cα	53.1	4.40	m
	Cβ	41.5	1.65, 1.50	
	Cγ	25.0	1.60	

Cδ1	23.2	0.95	d	
Cδ2	21.8	0.89	d	
C=O	172.5	-	-	
Threonine-2	Cα	59.8	4.29	m
Cβ	68.1	5.45	m	
Cγ	20.1	1.21	d	
C=O	171.5	-	-	
Phenylalanine-2	Cα	54.9	5.06	m
Cβ	38.2	3.10, 2.95	m, m	
Cγ (Ar)	137.9	-	-	
Cδ (Ar)	130.0	7.27	m	
Cε (Ar)	129.1	7.22	m	
Cζ (Ar)	127.2	7.20	m	
C=O	171.0	-	-	
2-Methylbutyric Acid	C1 (C=O)	176.5	-	-
C2	41.8	2.36	m	
C3	27.0	1.65, 1.50	m, m	
C4	11.8	0.89	t	
2-CH ₃	16.8	1.13	d	

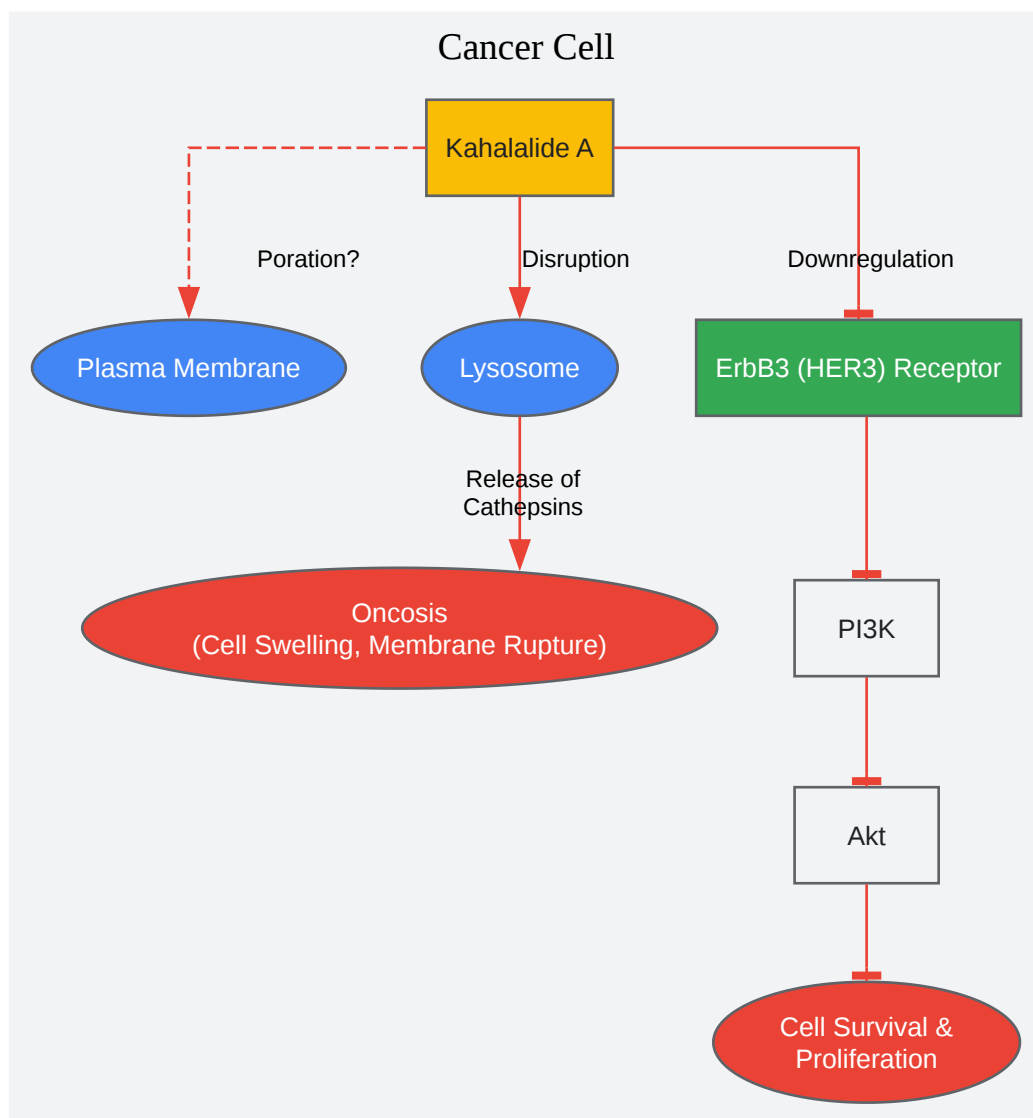
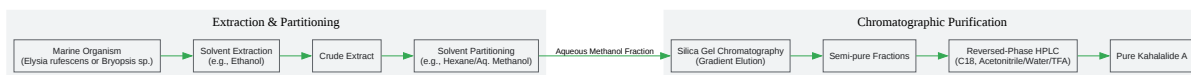
Note: Chemical shifts are reported in parts per million (ppm) relative to the solvent signal. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

Experimental Protocols

Isolation and Purification of Kahalalide A

The following is a general protocol for the isolation of kahalalides from their natural source, which can be adapted for the specific purification of **Kahalalide A**.

- **Extraction:** The marine mollusk *Elysia rufescens* or the alga *Bryopsis* sp. is extracted with a suitable organic solvent, such as ethanol or a mixture of dichloromethane and methanol.
- **Solvent Partitioning:** The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between hexane and an aqueous alcohol mixture.
- **Chromatographic Separation:** The resulting fractions are then subjected to a series of chromatographic steps.
 - **Silica Gel Chromatography:** Initial fractionation is often performed on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
 - **High-Performance Liquid Chromatography (HPLC):** Final purification is achieved using reversed-phase HPLC (RP-HPLC) on a C18 or C8 column with a gradient of acetonitrile and water, often with a small percentage of trifluoroacetic acid (TFA) as an ion-pairing agent. Fractions are monitored by UV absorbance and mass spectrometry to identify those containing **Kahalalide A**.



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